![molecular formula C16H12ClNO3 B5551646 3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)acrylamide](/img/structure/B5551646.png)
3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)acrylamide” is likely a complex organic molecule. It contains a benzodioxol group, a chlorophenyl group, and an acrylamide group . These groups are common in many organic compounds and have various properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxol group, chlorophenyl group, and acrylamide group would each contribute to the overall structure . The exact structure would depend on the specific orientations and connections of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its structure. The benzodioxol group, chlorophenyl group, and acrylamide group would each have different reactivities . Therefore, the compound could potentially undergo a variety of reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the benzodioxol, chlorophenyl, and acrylamide groups would likely influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Polymer Synthesis and Applications
Ordered Polyamides Synthesis : Research by Ueda and Sugiyama (1994) explored the direct polycondensation of symmetric and nonsymmetric monomers, yielding ordered polyamides with inherent viscosities up to 0.30 dL/g. This method contributes to the development of novel polyamides with potential applications in materials science (Ueda & Sugiyama, 1994).
Controlled Radical Polymerization : Mori, Sutoh, and Endo (2005) synthesized homopolymers of a monosubstituted acrylamide by reversible addition−fragmentation chain transfer (RAFT) polymerization, achieving controlled molecular weight and low polydispersity. This research provides insights into precision polymer synthesis techniques (Mori, Sutoh, & Endo, 2005).
Biochemical and Material Modifications
- Graft Polymerization on Cellulose : Hong, Liu, and Sun (2009) investigated the UV-induced graft polymerization of acrylamide on cotton fabrics using benzophenone as a photo-initiator, demonstrating enhanced antibacterial properties after grafting. This work highlights the application of acrylamide derivatives in modifying natural fibers for functional textiles (Hong, Liu, & Sun, 2009).
Chemical Synthesis and Structural Analysis
- Benzoselenophenes Derivatives : Arsenyan, Paegle, and Belyakov (2013) developed methods for synthesizing derivatives of benzoselenophene, including acrylamino derivatives, contributing to the understanding of heterocyclic compound synthesis and their potential applications in drug development and materials science (Arsenyan, Paegle, & Belyakov, 2013).
Antimicrobial and Bioactive Compound Development
- Thiourea Derivatives Synthesis : Elmagd, Hemdan, Samy, and Youssef (2017) used a phenylthiosemicarbazide derivative as a precursor for synthesizing various heterocyclic compounds, demonstrating their antimicrobial activity. This research provides a foundation for the development of new antimicrobial agents based on acrylamide derivatives (Elmagd, Hemdan, Samy, & Youssef, 2017).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYDAZIIVADRGL-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.